![molecular formula C9H15N3S B13252960 2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine](/img/structure/B13252960.png)
2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine is a chemical compound with the molecular formula C9H15N3S It is a pyrimidine derivative with a sulfanyl group attached to the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine typically involves the alkylation of a pyrimidine derivative with a suitable sulfanyl group. One common method is the reaction of 2-chloropyrimidine with 2-amino-3-methylbutanethiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified pyrimidine derivatives.
Substitution: Various substituted pyrimidines.
科学的研究の応用
2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl group may play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction, metabolic pathways, and gene expression regulation.
類似化合物との比較
Similar Compounds
- 2-[(2-Amino-3-methylbutyl)sulfanyl]pyridine
- 2-[(2-Amino-3-methylbutyl)sulfanyl]thiazole
Uniqueness
2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine is unique due to its specific structure, which combines a pyrimidine ring with a sulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from similar compounds.
特性
分子式 |
C9H15N3S |
|---|---|
分子量 |
197.30 g/mol |
IUPAC名 |
3-methyl-1-pyrimidin-2-ylsulfanylbutan-2-amine |
InChI |
InChI=1S/C9H15N3S/c1-7(2)8(10)6-13-9-11-4-3-5-12-9/h3-5,7-8H,6,10H2,1-2H3 |
InChIキー |
KKVSZPKACRZHFF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CSC1=NC=CC=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Prop-2-yn-1-yloxy)ethyl]morpholine](/img/structure/B13252888.png)
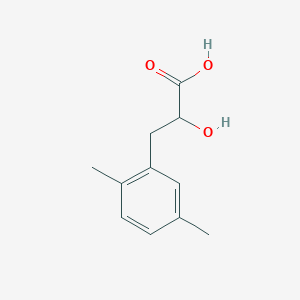
![2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL](/img/structure/B13252899.png)
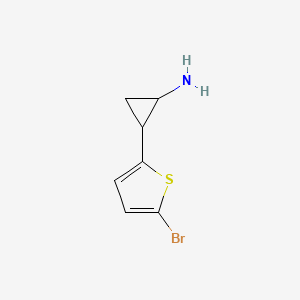
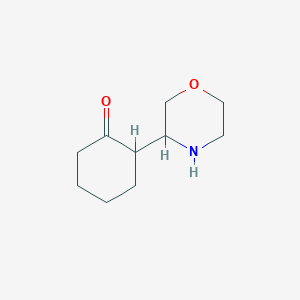
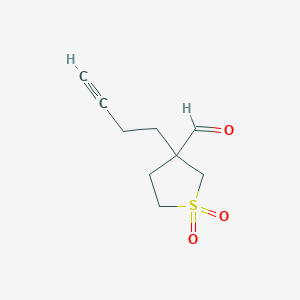
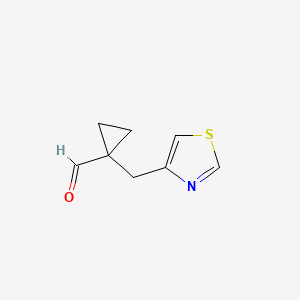
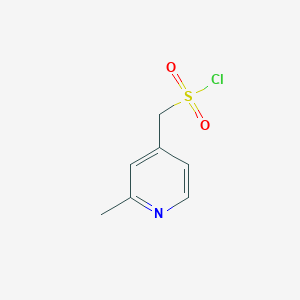
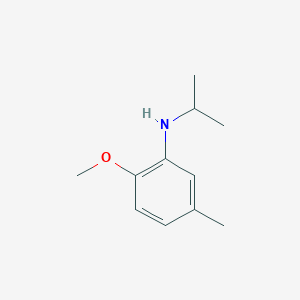
amine](/img/structure/B13252942.png)
![1-{[(4-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13252949.png)

![2-[(2-Methylpropyl)amino]cyclohexan-1-ol](/img/structure/B13252959.png)

